molecular formula C6H3ClKNO2 B13789872 Potassium 2-chloro-nicotinate CAS No. 97510-86-6

Potassium 2-chloro-nicotinate

Cat. No.: B13789872
CAS No.: 97510-86-6
M. Wt: 195.64 g/mol
InChI Key: OXAIIPJGBIWVIM-UHFFFAOYSA-M
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Description

Potassium 2-chloro-nicotinate (CAS: 97510-86-6) is an organic salt derived from 2-chloronicotinic acid, with the molecular formula C₆H₅ClKNO₂ and a molar mass of 197.66 g/mol . It is structurally characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a carboxylate group at the 3-position, neutralized by a potassium ion. This compound is primarily utilized in pharmaceutical synthesis and agrochemical research due to its role as a versatile intermediate. Its ionic nature enhances solubility in polar solvents, making it suitable for formulations requiring high bioavailability .

Properties

CAS No.

97510-86-6

Molecular Formula

C6H3ClKNO2

Molecular Weight

195.64 g/mol

IUPAC Name

potassium;2-chloropyridine-3-carboxylate

InChI

InChI=1S/C6H4ClNO2.K/c7-5-4(6(9)10)2-1-3-8-5;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

OXAIIPJGBIWVIM-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)[O-].[K+]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Potassium 2-chloro-nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent nicotinic acid derivative.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of nicotinic acid derivatives.

    Reduction: Regeneration of nicotinic acid.

    Substitution: Formation of various substituted nicotinic acid derivatives.

Scientific Research Applications

Potassium 2-chloro-nicotinate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Overview of Chlorinated Nicotinic Acid Derivatives

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Features
This compound 97510-86-6 C₆H₅ClKNO₂ 197.66 Ionic salt; high water solubility; used in drug formulations
Ethyl 2-chloronicotinate 1452-94-4 C₈H₈ClNO₂ 185.61 Ester derivative; lipophilic; intermediate in organic synthesis
2-Chloro-5,6-dimethylnicotinic acid 120003-75-0 C₈H₈ClNO₂ 185.61 Methyl substituents enhance steric bulk; potential for improved metabolic stability
5-Chloro-2-methoxynicotinic acid 54916-65-3 C₇H₆ClNO₃ 187.58 Methoxy group alters electronic properties; used in ligand design
Ethyl 2-(benzylamino)-5-chloronicotinate 1706429-08-4 C₁₅H₁₅ClN₂O₂ 290.75 Benzylamino group introduces hydrogen-bonding potential; antiviral research

Functional Group and Solubility Differences

  • This compound: The carboxylate group (COO⁻K⁺) imparts high polarity and water solubility, akin to other potassium salts like potassium citrate (solubility >500 g/L in water) . This contrasts with ethyl 2-chloronicotinate, an ester with lower polarity (logP ~1.8), favoring solubility in organic solvents like ethanol or DMSO .

Industrial and Pharmaceutical Relevance

  • This compound : Preferred in APIs (Active Pharmaceutical Ingredients) requiring ionic compatibility, such as potassium-sparing diuretics or electrolyte supplements .
  • Ethyl 2-chloronicotinate: Used as a precursor in synthesizing herbicides and non-steroidal anti-inflammatory drugs (NSAIDs) due to its stability under acidic conditions .

Q & A

Q. What are the recommended methods for synthesizing Potassium 2-Chloro-Nicotinate with high purity, and how should reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves neutralizing 2-chloro-nicotinic acid with potassium hydroxide in aqueous or alcoholic solvents. Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of acid to base), temperature control (25–40°C to avoid side reactions), and purification via recrystallization (using ethanol/water mixtures) or column chromatography. Characterization should include melting point analysis, NMR (¹H/¹³C), and elemental analysis to confirm purity . Experimental Design Tip: Use controlled batch reactions with incremental adjustments to pH and temperature to identify optimal yield conditions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer:
  • Spectroscopy:
  • ¹H/¹³C NMR: Assign peaks to verify the absence of unreacted starting materials (e.g., residual 2-chloro-nicotinic acid).
  • FT-IR: Confirm deprotonation of the carboxylic acid group (disappearance of ~1700 cm⁻¹ C=O stretch).
  • Chromatography:
  • HPLC-PDA: Assess purity (>98%) using a C18 column with UV detection at 260 nm.
  • TLC: Monitor reaction progress (silica gel, ethyl acetate/hexane eluent) .
    Validation: Cross-reference data with literature spectra from authoritative databases (e.g., SciFinder, Reaxys) .

Q. How to design a controlled study investigating the solubility and stability of this compound in aqueous and organic solvents?

  • Methodological Answer:
  • Solubility Testing: Prepare saturated solutions in solvents (water, DMSO, ethanol) at 25°C, filter, and quantify dissolved compound via gravimetric or UV-Vis analysis.
  • Stability Assessment: Use accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products .
    Data Interpretation: Compare results to Hansen solubility parameters and apply Arrhenius kinetics for stability predictions .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., ΔH of dissolution) of this compound be resolved?

  • Methodological Answer:
  • Source Evaluation: Scrutinize experimental conditions (e.g., calorimetry methods, solvent purity) from conflicting studies. Prioritize data from peer-reviewed journals with detailed methodology .
  • Replication: Reproduce experiments using standardized protocols (e.g., isothermal titration calorimetry) and validate instrumentation with reference compounds .
    Statistical Approach: Apply meta-analysis to assess variability and identify systematic errors .

Q. What computational strategies are effective for modeling the binding interactions of this compound with enzymatic targets (e.g., kinases)?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB) to predict binding poses. Optimize force fields for halogen bonding (Cl···O/N interactions) .
  • MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
    Validation: Compare in silico results with in vitro enzymatic assays (e.g., IC₅₀ determinations) .

Q. How to integrate heterogeneous datasets (e.g., crystallographic, spectroscopic, and biological activity) to refine structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer:
  • Data Fusion: Employ multivariate analysis (PCA, PLS) to correlate structural descriptors (e.g., Cl position, counterion effects) with bioactivity.
  • Crystallographic Refinement: Use SHELX or PHENIX to resolve electron density maps and identify key intermolecular interactions (e.g., K⁺ coordination patterns) .
    Tool Recommendation: Leverage cheminformatics platforms (e.g., KNIME, RDKit) for dataset alignment and SAR visualization .

Methodological Frameworks for Research Design

Q. How to apply the PICOT framework to formulate research questions on the therapeutic efficacy of this compound?

  • Methodological Answer:
  • P (Population): Target enzyme or cell line (e.g., "In human hepatocellular carcinoma cells...").
  • I (Intervention): Compound concentration range or delivery method (e.g., "10–100 μM this compound in DMEM...").
  • C (Comparison): Positive/negative controls (e.g., "vs. cisplatin or untreated cells").
  • O (Outcome): Measurable endpoints (e.g., "apoptosis rate via flow cytometry").
  • T (Time): Exposure duration (e.g., "48-hour treatment").
    Literature Alignment: Use PICOT to structure database searches (PubMed, Scopus) and prioritize high-impact studies .

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